ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

Catalog No.
S12806741
CAS No.
M.F
C11H14BrNO2
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

Product Name

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

IUPAC Name

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

ZWLFFTWOHGTGEB-SNVBAGLBSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is an organic compound characterized by the molecular formula C₁₁H₁₄BrNO₂. This compound features an ethyl ester group, an amino group, and a bromophenyl substituent on the propanoate backbone. The presence of the bromine atom enhances its biological activity and reactivity, making it a compound of significant interest in medicinal chemistry and pharmacological research. Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is typically synthesized as a hydrochloride salt, which is often used in various scientific applications due to its improved solubility and stability in aqueous solutions.

  • Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The bromophenyl group can be reduced to yield a phenyl derivative, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, facilitated by reagents like sodium hydroxide or alkyl halides.

These reactions illustrate the compound's versatility and potential for further functionalization.

The biological activity of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the bromophenyl moiety may engage in hydrophobic interactions. Such interactions can modulate enzyme activity, receptor binding, and other protein interactions, leading to various biological effects. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and analgesic properties.

The synthesis of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate typically involves several steps:

  • Starting Material: The synthesis begins with ethyl 3-(4-bromophenyl)propanoate.
  • Amination: This intermediate undergoes amination to introduce the amino group at the 3-position.
  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, production may involve large-scale batch reactions optimized for high yield and purity, often utilizing automated reactors and continuous flow systems.

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate has diverse applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Studied for its interactions with biological macromolecules, including enzymes and receptors.
  • Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and intermediates.

Interaction studies involving ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate focus on its binding affinity to various enzymes and receptors. The compound's structural features facilitate specific interactions that may lead to changes in enzyme kinetics or receptor activation. Understanding these interactions is crucial for elucidating its biological effects and potential therapeutic applications.

Several compounds share structural similarities with ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate, highlighting its unique characteristics:

Compound NameKey FeaturesUnique Characteristics
Ethyl 3-amino-3-(4-chlorophenyl)propanoateSimilar structure but with a chlorine substituentDifferent biological activity profile
Ethyl 3-amino-3-(phenyl)propanoateLacks halogen substitutionBroader spectrum of activity
Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoateMethyl group on the second carbonAltered pharmacokinetics
Ethyl 3-(4-bromophenyl)propanoateLacks the amino groupLess versatile in biological applications
3-Amino-3-(4-bromophenyl)propanoic acidContains a carboxylic acid group instead of an ethyl esterAffects solubility and reactivity

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is unique due to the combination of both the amino and bromophenyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination makes it particularly valuable for various research applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.02079 g/mol

Monoisotopic Mass

271.02079 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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